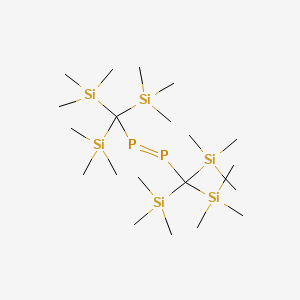
Diphosphene, bis(tris(trimethylsilyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphene, bis(tris(trimethylsilyl)methyl)- is a unique organophosphorus compound characterized by the presence of a phosphorus-phosphorus double bond (P=P). This compound is notable for its stability, which is achieved through the steric protection provided by the bulky tris(trimethylsilyl)methyl groups attached to the phosphorus atoms. The compound has garnered significant interest in the field of organophosphorus chemistry due to its distinctive structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphosphene, bis(tris(trimethylsilyl)methyl)- typically involves the reaction of tris(trimethylsilyl)methylchloride with white phosphorus (P4) in the presence of a sodium-potassium alloy. The reaction proceeds as follows:
41P4+3Me3SiCl+3K→P(SiMe3)3+3KCl
This method yields the desired diphosphene compound along with potassium chloride as a byproduct .
Industrial Production Methods
While the industrial production methods for diphosphene, bis(tris(trimethylsilyl)methyl)- are not extensively documented, the synthesis typically follows similar principles as laboratory-scale preparations, with adjustments for larger-scale reactions and optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diphosphene, bis(tris(trimethylsilyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound reacts with ozone (O3) in a 2:1 stoichiometry to form a relatively stable cyclic diperoxide.
Substitution: The compound can participate in substitution reactions where the tris(trimethylsilyl)methyl groups are replaced by other substituents.
Common Reagents and Conditions
Substitution: Various reagents can be used depending on the desired substituents, with reaction conditions tailored to facilitate the substitution process.
Major Products Formed
Oxidation: The major product of the oxidation reaction is a cyclic diperoxide.
Substitution: The products vary based on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Diphosphene, bis(tris(trimethylsilyl)methyl)- has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s unique properties make it a potential candidate for further exploration in these fields.
Industry: The compound’s stability and reactivity make it useful in industrial applications, particularly in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which diphosphene, bis(tris(trimethylsilyl)methyl)- exerts its effects involves the reactivity of the phosphorus-phosphorus double bond (P=P). The bulky tris(trimethylsilyl)methyl groups provide steric protection, allowing the compound to participate in selective reactions without undergoing rapid decomposition. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphosphenes: Other diphosphenes with different substituents on the phosphorus atoms.
Phosphines: Compounds with phosphorus-hydrogen or phosphorus-carbon bonds, such as tris(trimethylsilyl)phosphine.
Uniqueness
Diphosphene, bis(tris(trimethylsilyl)methyl)- is unique due to the steric protection provided by the tris(trimethylsilyl)methyl groups, which enhances its stability and reactivity compared to other diphosphenes and phosphines. This makes it a valuable compound for various chemical applications and research studies.
Eigenschaften
CAS-Nummer |
86120-22-1 |
|---|---|
Molekularformel |
C20H54P2Si6 |
Molekulargewicht |
525.1 g/mol |
IUPAC-Name |
tris(trimethylsilyl)methyl-[tris(trimethylsilyl)methylphosphanylidene]phosphane |
InChI |
InChI=1S/C20H54P2Si6/c1-23(2,3)19(24(4,5)6,25(7,8)9)21-22-20(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3 |
InChI-Schlüssel |
GLEDAYVIGSVDIL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)P=PC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)

![2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158939.png)
![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)
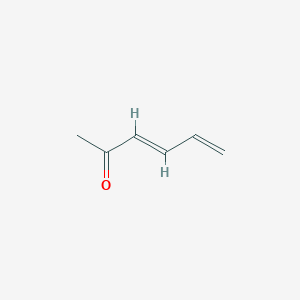
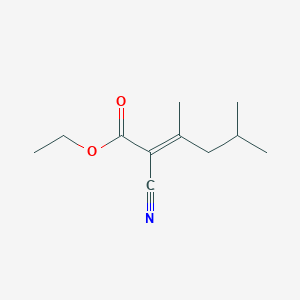
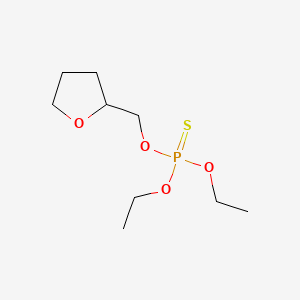
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
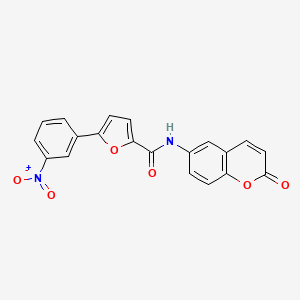
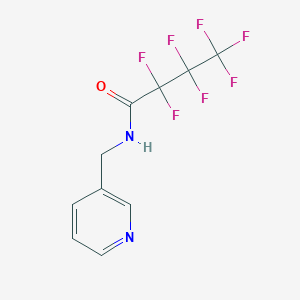
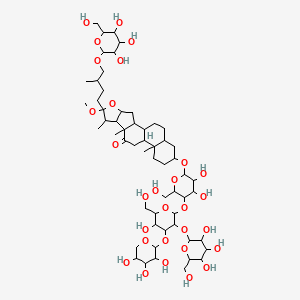
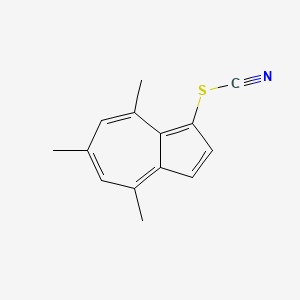
![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)

